4-Methyl-7-trimethylsiloxycoumarin
Overview
Description
4-Methyl-7-trimethylsiloxycoumarin: is a synthetic organic compound with the molecular formula C13H16O3Si and a molecular weight of 248.35 g/mol . It is a pale-yellow solid that is soluble in solvents such as chloroform, dimethyl sulfoxide (DMSO), ethyl acetate, and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Coumarins, a class of compounds to which 4-methyl-7-trimethylsiloxycoumarin belongs, are known for their broad spectrum of physiological effects . They are ubiquitously present in plant life and have multiple applications in everyday life, organic synthesis, and medicine .
Mode of Action
The structure of the coumarin scaffold involves a conjugated system with excellent charge and electron transport properties . This property might influence its interaction with its targets.
Biochemical Pathways
Coumarin compounds have been associated with antioxidant behavior . The antioxidant activity of natural coumarins has been a subject of intense study for at least two decades .
Result of Action
Coumarin-based compounds could be excellent candidates for novel medicinal molecules as many pathologies are associated with oxidative stress .
Biochemical Analysis
Biochemical Properties
Coumarin derivatives have been known to interact with various enzymes, proteins, and other biomolecules . For instance, different derivatives of 7-hydroxycoumarin have been used to test phosphatases, β-galactosidases, and β-lactamases .
Cellular Effects
Coumarin derivatives have been reported to exhibit meaningful activities against Gram-positive and Gram-negative bacteria as well as strains of Candida spp . They also exhibited high and moderate antioxidant activity in assays for DPPH inhibition, total reducing power, and nitric oxide (NO) inhibition when compared to ascorbic acid .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-7-trimethylsiloxycoumarin is not well known. Coumarin derivatives have been known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Coumarin derivatives have been known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light .
Dosage Effects in Animal Models
Coumarin derivatives have been known to exhibit various pharmacological activities .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well known. Coumarin derivatives have been known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Transport and Distribution
Coumarin derivatives have been known to exhibit wide-ranging applications in science and technology .
Subcellular Localization
The subcellular localization of this compound is not well known. Coumarin derivatives have been known to exhibit wide-ranging applications in science and technology .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-7-trimethylsiloxycoumarin can be synthesized from 7H-1-benzopyran-7-one, 2-hydroxy-4-methyl- and hexamethyldisilazane . The reaction involves the silylation of the hydroxyl group at the 7-position of the coumarin ring, resulting in the formation of the trimethylsiloxy derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of standard organic synthesis techniques under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-7-trimethylsiloxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the coumarin ring or the substituents attached to it.
Substitution: The trimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can result in various functionalized coumarin compounds .
Scientific Research Applications
4-Methyl-7-trimethylsiloxycoumarin has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
4-Methyl-7-hydroxycoumarin: This compound is structurally similar but lacks the trimethylsiloxy group.
4-Methylumbelliferone: Another related compound, known for its use in biochemical assays and as a fluorescent marker.
Uniqueness: 4-Methyl-7-trimethylsiloxycoumarin is unique due to the presence of the trimethylsiloxy group, which enhances its solubility and reactivity in certain chemical reactions. This modification also improves its stability and makes it a valuable tool in various scientific and industrial applications .
Properties
IUPAC Name |
4-methyl-7-trimethylsilyloxychromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3Si/c1-9-7-13(14)15-12-8-10(5-6-11(9)12)16-17(2,3)4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQOZLBDGGWMFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460228 | |
Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67909-31-3 | |
Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67909-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-7-[(trimethylsilyl)oxy]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460228 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 4-Methyl-7-trimethylsiloxycoumarin (MTSC) used in the synthesis of fluorescent silica hollow nanoparticles?
A1: MTSC serves as a fluorescent dye that can be chemically attached to the surface of silica hollow nanoparticles (SHN) [, ]. This attachment allows researchers to track the nanoparticles, making them suitable for bioimaging applications. The silane group within MTSC enables its stable binding to the silica surface.
Q2: What are the fluorescence properties of the FSHNs synthesized using MTSC?
A2: The FSHNs synthesized with MTSC exhibit a fluorescence lifetime of 2.08 ns and a quantum yield of 0.637 [, ]. These properties make them promising candidates for bioimaging applications as they offer good sensitivity and signal duration.
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